Ibrutinib N1-Oxide is a derivative of Ibrutinib, a well-known inhibitor of Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This compound is classified as an impurity of Ibrutinib and is relevant in pharmaceutical contexts, particularly regarding the drug's synthesis and stability. The molecular formula for Ibrutinib N1-Oxide is with a molecular weight of approximately 442.52 g/mol .
The synthesis of Ibrutinib N1-Oxide can be achieved through various methods that involve the oxidation of Ibrutinib. The most common approach utilizes chemical oxidants such as hydrogen peroxide or other mild oxidizing agents under controlled conditions to selectively introduce an oxygen atom at the nitrogen position.
The reaction can be monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with minimal side products.
Ibrutinib N1-Oxide features a complex structure characterized by multiple rings and functional groups. The core structure consists of a pyrazolo[3,4-d]pyrimidine framework, which is essential for its biological activity.
Ibrutinib N1-Oxide can participate in various chemical reactions, primarily focusing on its reactivity due to the presence of nitrogen and oxygen functionalities.
Ibrutinib N1-Oxide acts primarily as an inhibitor of Bruton's tyrosine kinase by covalently binding to the cysteine residue in the active site of the enzyme. This binding prevents the phosphorylation events that are crucial for B-cell activation and proliferation.
Relevant data on its properties can be found through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry, which confirm its structure and purity.
Ibrutinib N1-Oxide is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Ibrutinib. Its role as an impurity provides insights into the stability and degradation pathways of Ibrutinib, contributing to the development of more effective therapeutic strategies against B-cell malignancies. Additionally, understanding its interactions can aid in designing next-generation inhibitors with improved efficacy and reduced side effects .
Ibrutinib N1-Oxide is a defined oxidative derivative of the tyrosine kinase inhibitor ibrutinib. Its systematic IUPAC name is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide, reflecting the specific oxidation at the N1 position of the pyrazolopyrimidine ring system. The molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.50 g/mol [5] [9]. The compound retains the core (R)-1-(piperidin-3-yl) acrylamide pharmacophore of ibrutinib but features critical modification at the heterocyclic core. The N1-oxide moiety introduces a permanent dipole moment, altering electronic distribution and influencing molecular interactions [8].
Table 1: Fundamental Chemical Identifiers of Ibrutinib N1-Oxide
Property | Value |
---|---|
IUPAC Name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide |
Molecular Formula | C₂₅H₂₄N₆O₃ |
Molecular Weight | 456.50 g/mol |
CAS Number | 2437254-47-0 [9] |
Key Structural Feature | N1-Oxidation on pyrazolo[3,4-d]pyrimidine ring |
Ibrutinib N1-Oxide differs structurally from ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50 g/mol) through the addition of a single oxygen atom at the N1 position of the pyrazolopyrimidine system, resulting in a 16 Da mass increase [1] [5]. This modification transforms the tertiary nitrogen into a quaternary N-oxide, significantly altering physicochemical properties:
Table 2: Structural and Physicochemical Comparison with Ibrutinib
Property | Ibrutinib | Ibrutinib N1-Oxide | Change |
---|---|---|---|
Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₃ | +O |
Molecular Weight | 440.50 g/mol | 456.50 g/mol | +16 Da |
Key Functional Group | Tertiary Pyrazolo-Pyrimidine | Pyrazolo-Pyrimidine N-Oxide | Oxidation |
Calculated logP (ChemAxon) | 4.2 | 3.1 | Increased Polarity |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode shows a protonated molecular ion [M+H]⁺ at m/z 457.1982 (theoretical 457.1984 for C₂₅H₂₅N₆O₃), confirming molecular composition [7] [9]. Key fragmentation pathways include:
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals distinct downfield shifts for protons near the oxidation site:
Infrared Spectroscopy: Characteristic N-oxide absorption appears as a strong band at 1190–1220 cm⁻¹ (N→O stretch), absent in ibrutinib. The carbonyl stretch (acrylamide C=O) shifts slightly from 1655 cm⁻¹ to 1640–1645 cm⁻¹, indicating weak electronic communication between the N-oxide and amide carbonyl [8].
Table 3: Key Spectroscopic Signatures of Ibrutinib N1-Oxide
Technique | Key Signals | Assignment |
---|---|---|
HRMS (ES+) | m/z 457.1982 [M+H]⁺ | Molecular Ion |
m/z 386.1 [M+H–C₃H₅NO]⁺ | Acrylamide Loss Fragment | |
¹H NMR | δ 8.85–9.10 ppm (1H, s) | H6 (Pyrazolopyrimidine) |
δ 6.45–6.75 ppm (3H, m) | Acrylamide Vinyl Protons | |
¹³C NMR | δ 163.2 ppm | C4 (Pyrazolopyrimidine) |
δ 108.5 ppm | C5 (Pyrazolopyrimidine) | |
IR | 1190–1220 cm⁻¹ | N→O Stretch |
1640–1645 cm⁻¹ | Amide C=O Stretch |
While single-crystal X-ray diffraction data for ibrutinib N1-Oxide remains unpublished, computational modeling (DFT at B3LYP/6-31G* level) predicts significant conformational changes versus ibrutinib:
The absence of experimental crystallographic data limits definitive solid-state characterization, representing a significant knowledge gap. Molecular dynamics simulations suggest the N-oxide enhances solvation shell stability in polar solvents, correlating with observed solubility increases [8].
Ibrutinib N1-Oxide demonstrates distinct stability profiles compared to ibrutinib, particularly under oxidative conditions:
Table 4: Major Degradation Products Under Forced Conditions
Stress Condition | Time/Temp | Major Degradant | RRT | Proposed Structure |
---|---|---|---|---|
0.1N HCl | 80°C/48h | DP-I | 0.55 | Piperidine without acrylamide side chain |
0.1N NaOH | 80°C/48h | DP-II | 0.62 | Carboxylic acid derivative (hydrolyzed acrylamide) |
DP-V | 0.78 | Pyrazolopyrimidine ring-opened aldehyde | ||
3% H₂O₂ | 25°C/24h | DP-III | 0.85 | N1,N4-Dioxide of ibrutinib |
UV Light (254 nm) | 48h | DP-VII | 1.15 | Phenol-cleaved derivative |
The degradation pathway involves three primary mechanisms:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7